REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:8][CH3:9])[CH:3]([OH:7])[CH:4]=[CH:5][CH3:6].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>>[CH3:1][CH:2]([CH2:8][CH3:9])[C:3](=[O:7])[CH:4]=[CH:5][CH3:6] |f:1.2.3|
|
Name
|
alcohol
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
CC(C(C=CC)O)CC
|
Name
|
|
Quantity
|
40.34 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
54.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
After a further hour's reaction at room temperature
|
Type
|
EXTRACTION
|
Details
|
the batch is extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase is washed until neutral, the solvent
|
Type
|
DISTILLATION
|
Details
|
the crude product distilled
|
Type
|
DISTILLATION
|
Details
|
Redistillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C=CC)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:8][CH3:9])[CH:3]([OH:7])[CH:4]=[CH:5][CH3:6].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>>[CH3:1][CH:2]([CH2:8][CH3:9])[C:3](=[O:7])[CH:4]=[CH:5][CH3:6] |f:1.2.3|
|
Name
|
alcohol
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
CC(C(C=CC)O)CC
|
Name
|
|
Quantity
|
40.34 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
54.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
After a further hour's reaction at room temperature
|
Type
|
EXTRACTION
|
Details
|
the batch is extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase is washed until neutral, the solvent
|
Type
|
DISTILLATION
|
Details
|
the crude product distilled
|
Type
|
DISTILLATION
|
Details
|
Redistillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C=CC)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |